molecular formula C7H4OS2 B2440349 Thieno[3,4-b]thiophene-2-carbaldehyde CAS No. 1241977-03-6

Thieno[3,4-b]thiophene-2-carbaldehyde

Cat. No.: B2440349
CAS No.: 1241977-03-6
M. Wt: 168.23
InChI Key: WXFAFCRRQQFVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,4-b]thiophene-2-carbaldehyde (CAS: 1241977-03-6) is a high-purity fused heterocyclic compound offered for research and development purposes. This specialized chemical serves as a versatile aldehyde-functionalized building block in organic synthesis and materials science. Its molecular formula is C7H4OS2, with a molecular weight of 168.24 g/mol . The compound features a thieno[3,4-b]thiophene core, a fused bicyclic system consisting of two thiophene rings, which is functionalized with a formyl (carbaldehyde) group . This structure makes it a valuable precursor for the synthesis of more complex heterocyclic systems. Researchers utilize this aldehyde in various cross-coupling reactions and as a starting material for the design of novel organic semiconductors, conductive polymers, and other advanced materials, leveraging the electronic properties of the thiophene backbone . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[2,3-c]thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4OS2/c8-2-6-1-5-3-9-4-7(5)10-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFAFCRRQQFVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=CSC=C21)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241977-03-6
Record name thieno[3,4-b]thiophene-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Thieno 3,4 B Thiophene 2 Carbaldehyde and Its Core Structure

Formation of the Thieno[3,4-b]thiophene (B1596311) Ring System

The construction of the fused thieno[3,4-b]thiophene core is the critical step in the synthesis of its derivatives. This is typically achieved through intramolecular cyclization reactions where the second thiophene (B33073) ring is formed onto a pre-existing one.

Cyclization Reactions

Cyclization strategies are paramount for building the thieno[3,4-b]thiophene framework. These methods involve forming new carbon-sulfur bonds to close the second ring.

One effective method for synthesizing the thieno[3,4-b]thiophene ring system involves the reaction of a suitably substituted thiophene precursor with a sulfur-containing reagent, followed by an intramolecular cyclization step. A key example is the reaction of 4-bromothiophene-3-carbaldehyde (B32767) with ethyl 2-sulfanylacetate. rsc.org This reaction, when conducted in the presence of reagents like potassium iodide and copper(I) oxide in ethanol, leads to the formation of ethyl thieno[3,4-b]thiophene-2-carboxylate, albeit in low yields. rsc.org A similar reaction using 2-sulfanylacetamide results in the corresponding thieno[3,4-b]thiophene-2-carboxamide. rsc.org

The general mechanism involves a nucleophilic substitution where the sulfur atom of the mercapto-reagent displaces the bromine on the thiophene ring, followed by an intramolecular condensation reaction to form the second fused ring. The carbaldehyde group on the starting material directs the cyclization to form the desired isomer.

A more recent development involves a palladium-catalyzed method for preparing 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which serves as a versatile building block for various 3-substituted derivatives. rsc.org This approach highlights the use of transition metal catalysis to facilitate the key cyclization step. rsc.org The efficient synthesis of a related dithieno[3,4-b:3',4'-d]thiophene system has also been demonstrated through steps involving sulfidation and intramolecular cyclization, underscoring the importance of these pathways in building complex fused thiophene structures. researchgate.neteurekaselect.com

Table 1: Cyclization Reaction for Thieno[3,4-b]thiophene Core Synthesis
Starting MaterialReagents and ConditionsProductYieldReference
4-bromothiophene-3-carbaldehydeEthyl 2-sulfanylacetate, KI, Cu₂O, EthanolEthyl thieno[3,4-b]thiophene-2-carboxylate21% rsc.org
4-bromothiophene-3-carbaldehyde2-sulfanylacetamide, KI, Cu₂O, EthanolThieno[3,4-b]thiophene-2-carboxamide22% rsc.org

While photochemical reactions are a known method for inducing cyclizations in various organic syntheses, literature specifically detailing the photochemical synthesis of the thieno[3,4-b]thiophene ring system is not prominent. Some studies have explored iodine-promoted photocyclization for other types of fused thiophenes, but direct application to the thieno[3,4-b]thiophene core is not well-documented. researchgate.net One report mentions that the vapor phase polymerization (VPP) process for creating poly(thieno[3,4-b]thiophene) can be altered by exposing the oxidant to UV light prior to polymerization, suggesting a potential role for photochemistry in modifying materials based on this core structure, rather than in its initial ring formation. diva-portal.org

The application of biocatalytic methods for the synthesis of complex heterocyclic systems is a growing field of interest due to its potential for high selectivity and environmentally benign reaction conditions. However, research into biocatalytic strategies specifically for the formation of the thieno[3,4-b]thiophene ring system is currently limited. The development of enzymatic processes for such specific C-S bond formations and intramolecular cyclizations remains a prospective area for future investigation.

Functionalization and Ring Closure of Thiophene Precursors

An alternative and powerful strategy involves the functionalization of a pre-formed thiophene ring to introduce the necessary groups for a subsequent ring closure reaction. This often provides more control over the final substitution pattern of the thieno[3,4-b]thiophene product.

The bromine-lithium exchange reaction is a cornerstone of thiophene chemistry, allowing for the creation of highly reactive organolithium intermediates that can be trapped with various electrophiles. rsc.orgrsc.org This method is instrumental in preparing polysubstituted thiophenes that serve as precursors for thienothiophenes. rsc.org

Specifically, brominated thiophenes can be treated with an organolithium reagent, such as n-butyllithium or t-butyllithium, typically at low temperatures (-78 °C), to replace a bromine atom with lithium. rsc.orgnih.govbeilstein-journals.org This newly formed thienyllithium species can then react with an electrophile to introduce a desired functional group.

For the synthesis of Thieno[3,4-b]thiophene-2-carbaldehyde, this strategy can be envisioned where a dibrominated thiophene undergoes a selective bromine-lithium exchange. The resulting lithiated intermediate can then be quenched with an electrophile like N,N-dimethylformamide (DMF) to install a carbaldehyde group. rsc.org For instance, 3-bromo-2-thienyllithium species, prepared via bromine-lithium exchange, have been successfully converted into the corresponding 2-carbaldehydes. rsc.org While this demonstrates the introduction of the aldehyde, the subsequent steps to form the second fused ring would still be required. The selective lithiation at different positions on the thiophene ring is crucial for controlling the final regiochemistry of the fused product. acs.org

Table 2: Example of Bromine-Lithium Exchange for Thiophene Functionalization
Starting MaterialReagentsIntermediateElectrophileProductReference
3,4,5-tribromothiophene1. n-BuLi3,4,5-tribromo-2-thienyllithiumDMF3,4,5-tribromothiophene-2-carbaldehyde rsc.orgrsc.org
3-bromothiophene1. n-BuLi3-thienyllithiumS₈, then BrCH₂CO₂MeMethyl 2-((thiophen-3-yl)thio)acetate mdpi.com

Introduction of the Formyl Moiety

Once the thieno[3,4-b]thiophene core is synthesized, the next step is the introduction of the carbaldehyde function at the 2-position. This can be achieved through several formylation methods.

Vilsmeier-Haack Formylation Reactions

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), which acts as the electrophile in an electrophilic aromatic substitution reaction. ijpcbs.com

The thieno[3,4-b]thiophene ring system is electron-rich and is expected to be reactive towards Vilsmeier-Haack formylation. The reaction would proceed by the electrophilic attack of the Vilsmeier reagent at the electron-rich 2-position of the thieno[3,4-b]thiophene core, followed by hydrolysis of the resulting iminium salt to yield this compound. While specific literature for the Vilsmeier-Haack formylation of the parent thieno[3,4-b]thiophene is not abundant, the successful formylation of the related, and more unstable, thieno[3,4-c]thiophene derivatives strongly suggests the feasibility of this reaction. rsc.org The reaction conditions would likely be analogous to those used for other thienothiophene isomers.

Formylation via N,N-Dimethylformamide Quenching of Lithiated Intermediates

An alternative and highly effective method for the introduction of a formyl group is the quenching of a lithiated intermediate with N,N-dimethylformamide (DMF). This method involves the deprotonation of the aromatic ring with a strong organolithium base, such as n-butyllithium (n-BuLi), to generate a highly nucleophilic organolithium species. This intermediate is then reacted with DMF, which serves as a formylating agent. Subsequent acidic workup hydrolyzes the initial adduct to afford the desired aldehyde.

For thieno[3,4-b]thiophene, regioselective lithiation is expected to occur at the 2-position, which is the most acidic and sterically accessible position on the ring. The resulting 2-lithiothieno[3,4-b]thiophene can then be quenched with DMF to produce this compound in good yield. This method offers a high degree of regioselectivity and is often complementary to the Vilsmeier-Haack reaction. The successful application of this methodology has been demonstrated for the synthesis of a variety of formyl-substituted thiophenes. mdpi.com

Derivatization and Functionalization Strategies of the this compound Scaffold

With this compound in hand, further derivatization can be carried out to introduce additional functional groups, which can modulate the electronic and steric properties of the molecule.

Halogenation Reactions (e.g., Bromination using N-Bromosuccinimide)

Halogenation, particularly bromination, is a common and synthetically useful transformation of aromatic and heteroaromatic compounds. N-Bromosuccinimide (NBS) is a mild and selective brominating agent that is frequently used for the bromination of electron-rich systems like thiophenes. researchgate.net

The bromination of this compound with NBS is expected to proceed via an electrophilic aromatic substitution mechanism. The formyl group at the 2-position is an electron-withdrawing and meta-directing group. However, in the case of fused heterocyclic systems like thienothiophenes, the inherent reactivity of the ring positions often plays a more dominant role in determining the regioselectivity of the substitution. The positions adjacent to the sulfur atoms in the thiophene rings are generally the most activated towards electrophilic attack. Therefore, the bromination of this compound is anticipated to occur at one of the available alpha-positions of the thiophene rings. Given the presence of the deactivating formyl group at the 2-position, bromination is likely to occur at the 4- or 6-position of the thieno[3,4-b]thiophene ring system. The reaction is typically carried out in a suitable solvent such as chloroform (B151607) or N,N-dimethylformamide.

Table 1: Summary of Synthetic Reactions

Step Reaction Reagents and Conditions Product
2.2.1 Vilsmeier-Haack Formylation Thieno[3,4-b]thiophene, POCl3, DMF This compound
2.2.2 Lithiation and Formylation Thieno[3,4-b]thiophene, n-BuLi, then DMF This compound
2.3.1 Bromination This compound, NBS, CHCl3/DMF Bromo-thieno[3,4-b]thiophene-2-carbaldehyde

Table 2: List of Compounds

Compound Name
Thieno[3,4-b]thiophene
This compound
Thieno[3,2-b]thiophene (B52689)
N,N-dimethylformamide
Phosphorus oxychloride
n-Butyllithium
N-Bromosuccinimide
Bromo-thieno[3,4-b]thiophene-2-carbaldehyde

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of the thieno[3,4-b]thiophene core. These reactions allow for the precise installation of aryl, vinyl, or alkyl groups, enabling the fine-tuning of the electronic and physical properties of the resulting molecules. The synthesis of the core itself can be achieved through intramolecular cyclization, for instance, from precursors like 4-bromothiophene-3-carbaldehyde reacted with ethyl 2-sulfanylacetate. mdpi.com Once halogenated derivatives of the thieno[3,4-b]thiophene core are obtained, they serve as excellent substrates for further diversification via cross-coupling.

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. nih.gov This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing byproducts. nih.gov

In the context of thieno[3,4-b]thiophene chemistry, the Suzuki coupling is instrumental for introducing aryl or heteroaryl substituents. The reaction typically involves a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base (e.g., sodium carbonate, potassium phosphate), and a suitable solvent system, often a mixture of an organic solvent like dioxane or THF with water. nih.govnih.gov While specific examples detailing the Suzuki coupling on a halogenated this compound are not extensively documented in the literature, the reaction conditions are well-established for closely related isomers, such as 5-bromothieno[3,2-b]thiophene-2-carbaldehyde. These analogous reactions provide a reliable blueprint for the functionalization of the thieno[3,4-b]thiophene core.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a Halogenated Thienothiophene Carbaldehyde Core

Aryl Boronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (6%)Na₂CO₃ (2M aq.)DME80~65%
4-(N,N-Dimethylamino)phenylboronic acidPd(PPh₃)₄ (6%)Na₂CO₃ (2M aq.)DME80~98%
4-Methylphenylboronic acidPd(OAc)₂ / SPhos (1-2%)K₃PO₄Toluene (B28343)/Water90-100High
4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5%)Na₂CO₃ (2M aq.)THFRefluxHigh

Note: Data in this table is based on typical conditions and yields reported for closely related thienothiophene isomers and general Suzuki-Miyaura reactions, illustrating the expected outcomes for this compound derivatives.

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a vast array of functional groups. wikipedia.org This methodology is particularly powerful for creating complex conjugated systems used in materials science.

For the thieno[3,4-b]thiophene system, the Stille coupling often begins with the synthesis of a stannylated derivative of the heterocycle. This key intermediate can then be coupled with various organic halides to build more complex architectures. The reaction is typically catalyzed by palladium complexes like Pd(PPh₃)₄ or Pd₂(dba)₃ in non-polar solvents such as toluene or DMF, often at elevated temperatures. nih.gov The addition of ligands like triphenylphosphine (B44618) (PPh₃) or tri(tert-butyl)phosphine (P(tBu)₃) is common to stabilize the catalyst and promote the reaction. core.ac.uk

Table 2: Typical Reaction Parameters for Stille Coupling of Organostannanes

Organostannane PartnerOrganic Halide PartnerCatalystLigandSolventTemperature (°C)
Trimethyl(thieno[3,4-b]thiophen-2-yl)stannaneAryl IodidePd₂(dba)₃P(t-Bu)₃Toluene80-110
Tributyl(thieno[3,4-b]thiophen-2-yl)stannaneAryl BromidePd(PPh₃)₄PPh₃DMF90-120
Trimethyl(thieno[3,4-b]thiophen-2-yl)stannaneVinyl BromidePdCl₂(PPh₃)₂-THF65
Tributyl(thieno[3,4-b]thiophen-2-yl)stannaneHeteroaryl BromidePd(OAc)₂P(o-tol)₃Dioxane100

Note: This table presents generalized conditions for the Stille reaction based on established protocols for thiophene and thienothiophene derivatives. The specific substrate and desired product may require optimization of these parameters.

Aldehyde Condensation Reactions

The aldehyde functional group of this compound is a prime site for condensation reactions, which are fundamental in organic synthesis for forming new carbon-carbon double bonds. These reactions extend the π-conjugated system of the thienothiophene core, a common strategy in the development of organic dyes and functional materials. nih.govexlibrisgroup.com

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound—a compound with two electron-withdrawing groups attached to a CH₂ group (e.g., malononitrile (B47326), ethyl cyanoacetate). The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine) or an ammonium (B1175870) salt.

This reaction is a powerful method for synthesizing α,β-unsaturated dinitriles or esters. When applied to this compound, the Knoevenagel condensation would yield products where the thienothiophene ring is conjugated with a dicyanovinyl or a cyano-ester group. These strong electron-withdrawing groups can significantly alter the electronic properties of the molecule, making this a key reaction for synthesizing donor-π-acceptor (D-π-A) chromophores. While specific literature detailing the Knoevenagel condensation of this compound is limited, the general methodology is well-established for a wide variety of aromatic and heteroaromatic aldehydes. researchgate.netresearchgate.net

Table 3: General Conditions for Knoevenagel Condensation

Active Methylene CompoundCatalystSolventTemperatureProduct Type
MalononitrilePiperidineEthanolRoom Temp. to Reflux2-(Thieno[3,4-b]thiophen-2-ylmethylene)malononitrile
Ethyl CyanoacetateAmmonium AcetateAcetic AcidRefluxEthyl 2-cyano-3-(thieno[3,4-b]thiophen-2-yl)acrylate
Meldrum's AcidGlycineWater80-100 °C2,2-Dimethyl-5-(thieno[3,4-b]thiophen-2-ylmethylene)-1,3-dioxane-4,6-dione
Barbituric AcidPiperidineEthanolReflux5-(Thieno[3,4-b]thiophen-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Note: This table outlines common conditions for the Knoevenagel condensation. The optimal conditions may vary depending on the specific reactivity of this compound.

The Aldol condensation is a reaction between two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or ketone, which can then dehydrate to give a conjugated enone. The reaction can be catalyzed by either an acid or a base. When an aldehyde like this compound reacts with a ketone (a crossed-Aldol condensation), it results in the formation of a thienothiophene-substituted α,β-unsaturated ketone.

This reaction effectively extends the conjugation of the thienothiophene core with a carbonyl-containing moiety. Such structures are valuable intermediates in the synthesis of more complex heterocyclic systems and materials. There is limited specific information in the scientific literature on the Aldol condensation of this compound. However, analogous intramolecular Aldol-type condensations have been used to synthesize related heterocyclic systems like benzo[b]thiophene-2-carbaldehyde, demonstrating the feasibility of this chemical transformation on sulfur-containing aromatic aldehydes. mdpi.com

Table 4: Representative Conditions for Crossed-Aldol Condensation

Ketone PartnerCatalystSolventTemperatureProduct Type
AcetoneNaOH (aq.)EthanolRoom Temperature4-(Thieno[3,4-b]thiophen-2-yl)but-3-en-2-one
AcetophenoneNaOH (aq.)Ethanol/WaterRoom Temperature1-Phenyl-3-(thieno[3,4-b]thiophen-2-yl)prop-2-en-1-one
CyclohexanoneKOHMethanol0 °C to Room Temp.2-(Thieno[3,4-b]thiophen-2-ylmethylene)cyclohexan-1-one
1,3-IndandionePiperidinePyridineReflux2-(Thieno[3,4-b]thiophen-2-ylmethylene)-1H-indene-1,3(2H)-dione

Note: This table illustrates general conditions for crossed-Aldol condensations involving aromatic aldehydes. Specific conditions for this compound would require experimental optimization.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Thieno[3,4-b]thiophene-2-carbaldehyde, ¹H and ¹³C NMR are fundamental for confirming the arrangement of protons and carbon atoms.

In ¹H NMR spectroscopy of this compound, distinct signals are expected for the aldehydic proton and the three aromatic protons on the fused thiophene (B33073) rings. The aldehydic proton (CHO) is anticipated to appear as a singlet in the highly deshielded region of the spectrum, typically between 9.5 and 10.5 ppm, due to the strong electron-withdrawing effect of the adjacent carbonyl group.

The three aromatic protons on the thieno[3,4-b]thiophene (B1596311) core would appear in the aromatic region, generally between 7.0 and 8.5 ppm. Their exact chemical shifts and coupling patterns (e.g., doublets, singlets) would depend on their specific positions relative to the sulfur atoms and the carbaldehyde group, as well as the coupling constants (J-values) between adjacent protons.

Table 1: Expected ¹H NMR Spectral Data for this compound

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity
Aldehydic H 9.5 - 10.5 Singlet (s)
Aromatic H 7.0 - 8.5 Varies (e.g., d, s)
Aromatic H 7.0 - 8.5 Varies (e.g., d, s)

Note: The table indicates theoretically expected ranges. Specific experimental data is not available in published literature.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected. The most downfield signal would correspond to the carbonyl carbon of the aldehyde group, typically appearing between 180 and 195 ppm. The remaining six signals would correspond to the carbons of the fused aromatic rings, with their chemical shifts influenced by the heteroatoms and the substituent. The carbon atom directly bonded to the aldehyde group would be significantly deshielded compared to the others.

Table 2: Expected ¹³C NMR Resonances for this compound

Carbon Type Expected Chemical Shift (ppm)
Carbonyl C (CHO) 180 - 195

Note: The table indicates theoretically expected ranges. Specific experimental data is not available in published literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. This peak is typically found in the region of 1670-1700 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aldehydic protons (around 3100-3000 cm⁻¹ and 2850-2750 cm⁻¹, respectively) and C=C stretching vibrations from the aromatic rings in the 1600-1450 cm⁻¹ region.

Table 3: Expected Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O (Aldehyde) Stretch 1670 - 1700 Strong
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aldehydic C-H Stretch 2750 - 2850 Medium-Weak

Note: The table indicates theoretically expected ranges. Specific experimental data is not available in published literature.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide unambiguous confirmation of the thieno[3,4-b]thiophene core's isomeric form and the aldehyde group's position. Analysis of a suitable single crystal would yield data on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, which are crucial for understanding the material's properties in the solid state. However, a search of crystallographic databases indicates that the crystal structure for this compound has not been publicly reported.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₇H₄OS₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 168.24 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical ([M-1]⁺) and the loss of the formyl group ([M-29]⁺, corresponding to the loss of CHO). Further fragmentation of the stable thienothiophene ring system would also be observed.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of many-body systems. For thieno[3,4-b]thiophene (B1596311) and its derivatives, DFT calculations, often using functionals like B3LYP with a 6-31G(d) basis set, are standard for optimizing molecular structures and predicting electronic properties. mst.edue3s-conferences.org

Elucidation of Molecular Conformation and Geometry

DFT optimization is used to determine the most stable three-dimensional arrangement of atoms in a molecule. For thieno[3,4-b]thiophene systems, these calculations typically predict a planar geometry for the fused ring core, which is crucial for effective π-conjugation and charge transport in organic semiconductor applications. e3s-conferences.org The addition of a carbaldehyde group at the 2-position is expected to remain coplanar with the ring system to maximize electronic delocalization. Bond lengths and angles are key parameters derived from these calculations; for instance, studies on oligomers of thienothiophene show characteristic bond length alternation between single and double bonds along the conjugated backbone. e3s-conferences.org

Prediction of Electronic Structure: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining the electronic and optical properties of a molecule. The HOMO level is associated with the electron-donating ability, while the LUMO level relates to the electron-accepting ability. For conjugated systems like thienothiophenes, these frontier orbitals are typically π-orbitals delocalized over the fused ring system. e3s-conferences.org In polymers containing thieno[3,4-b]thiophene units, DFT calculations have been used to predict HOMO and LUMO energy levels to assess their potential in organic solar cells. mst.edu

Analysis of Charge Distribution and Molecular Orbitals

Analysis of the molecular orbitals provides insight into the electronic distribution within the molecule. In thienothiophene derivatives, the HOMO is generally distributed across the entire conjugated backbone, indicating a delocalized electron cloud. e3s-conferences.org The LUMO is also typically delocalized, and its distribution can be influenced by substituent groups. The introduction of an electron-withdrawing carbaldehyde group is expected to lower the energy of the LUMO and influence the charge distribution, potentially creating a more polarized electronic structure. e3s-conferences.org

Determination of Energy Gap

The energy gap (Egap) between the HOMO and LUMO levels is a critical parameter that correlates with the molecule's electronic conductivity and the energy of its lowest electronic transition. A smaller energy gap is often desirable for materials used in organic photovoltaics, as it allows for the absorption of a broader range of the solar spectrum. mst.edunih.gov DFT calculations are a primary tool for predicting this gap. For comparison, studies on related thieno[3,2-b]thiophene (B52689) derivatives have shown that the HOMO-LUMO gap can be tuned by altering the substituent groups. nih.gov

Calculation of Global Quantum Chemical Parameters (e.g., Electrophilicity, Electronegativity, Hardness, Softness)

From the calculated HOMO and LUMO energies, several global quantum chemical parameters can be derived to describe the reactivity of a molecule. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are valuable for predicting how a molecule will interact with other chemical species.

Below is a hypothetical data table illustrating the kind of information that would be generated from such calculations for Thieno[3,4-b]thiophene-2-carbaldehyde, based on typical values for related compounds.

ParameterSymbolFormulaHypothetical Value
HOMO EnergyEHOMO--6.0 eV
LUMO EnergyELUMO--2.5 eV
Energy GapEgapELUMO - EHOMO3.5 eV
Electronegativityχ-(EHOMO+ELUMO)/24.25 eV
Chemical Hardnessη(ELUMO-EHOMO)/21.75 eV
Chemical SoftnessS1/η0.57 eV-1
Electrophilicity Indexωχ2/(2η)5.16 eV

Note: These values are illustrative and not based on a specific published study of this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited-state properties, such as UV-visible absorption spectra. e3s-conferences.org By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths (a measure of transition probability). e3s-conferences.orgacs.org

For conjugated molecules like thienothiophenes, the lowest energy absorption band typically corresponds to the HOMO-LUMO transition. e3s-conferences.org TD-DFT calculations can predict how the substitution of the carbaldehyde group will affect the absorption spectrum compared to the unsubstituted parent molecule. This information is vital for applications in dye-sensitized solar cells and other optoelectronic devices where light absorption is a key function. mst.eduacs.org

Molecular Dynamics Simulations for Supramolecular Assemblies

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the spontaneous organization of molecules into larger, ordered structures, known as supramolecular assemblies. In the context of thieno[3,4-b]thiophene-based molecules, including this compound, MD simulations provide atomic-level insights into the non-covalent interactions that govern the self-assembly process. These simulations are crucial for understanding the structure-property relationships that are essential for the design of novel organic materials for electronic and optoelectronic applications.

The foundation of a reliable MD simulation lies in the accuracy of the force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates. For novel conjugated systems like those based on thieno[3,4-b]thiophene, standard force fields may not be adequate. Therefore, a critical first step often involves the development and validation of a specific force field. This is typically achieved by fitting the force field parameters to high-level quantum mechanical calculations of the molecular geometry, vibrational frequencies, and intermolecular interaction energies.

Once a suitable force field is established, large-scale MD simulations can be performed. These simulations typically involve placing a large number of this compound molecules in a simulation box with a solvent, and then integrating Newton's equations of motion over time. This allows for the observation of how the molecules interact and arrange themselves. Key intermolecular interactions that drive the self-assembly of thieno[3,4-b]thiophene derivatives include π-π stacking between the aromatic cores and weaker van der Waals forces.

Analysis of the simulation trajectories can reveal detailed information about the structure and dynamics of the resulting supramolecular assemblies. For instance, radial distribution functions can be calculated to quantify the packing of the molecules, while order parameters can be used to characterize the degree of alignment within the assembly. Furthermore, the simulations can provide insights into the thermodynamics of the self-assembly process by calculating the free energy of association.

The following table presents a hypothetical dataset that could be derived from an MD simulation study on the supramolecular assembly of a Thieno[3,4-b]thiophene derivative, illustrating the types of quantitative insights that can be gained.

Simulation SystemConcentration (mM)Average π-π Stacking Distance (Å)Order Parameter (S)Solvent
Thieno[3,4-b]thiophene-derivative A53.8 ± 0.20.65Toluene (B28343)
Thieno[3,4-b]thiophene-derivative A103.6 ± 0.10.82Toluene
Thieno[3,4-b]thiophene-derivative A54.1 ± 0.30.45Tetrahydrofuran
Thieno[3,4-b]thiophene-derivative B103.7 ± 0.20.75Toluene

Such computational studies are invaluable for rationalizing experimental observations of molecular packing and for predicting how modifications to the molecular structure of this compound, such as the addition of different functional groups, will influence its self-assembly behavior. This predictive capability is a cornerstone of modern materials science, enabling the in-silico design of novel supramolecular materials with tailored properties.

Advanced Materials Science Applications

Organic Electronics and Optoelectronics

The primary application of Thieno[3,4-b]thiophene-2-carbaldehyde in materials science is in the realm of organic electronics and optoelectronics. Its derivatives are key components in the development of organic semiconductors, which are the foundational materials for a range of devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Organic semiconductors are carbon-based materials that exhibit semiconductor properties. Thieno[3,4-b]thiophene-containing polymers are of particular interest in this area due to their potential for high charge carrier mobility and tunable electronic properties.

This compound is a valuable building block for the synthesis of low band gap polymers and copolymers. The band gap of a semiconductor is a crucial parameter that determines its electronic and optical properties. A low band gap is desirable for applications such as organic solar cells, as it allows the material to absorb a broader range of the solar spectrum.

The thieno[3,4-b]thiophene (B1596311) unit itself contributes to a lowering of the band gap due to its quinoidal character, which facilitates electron delocalization along the polymer backbone. researchgate.net The carbaldehyde group can be readily converted into other functional groups or used in condensation reactions to create donor-acceptor (D-A) type copolymers. In these D-A copolymers, electron-rich (donor) and electron-deficient (acceptor) units are alternated along the polymer chain. This architecture promotes intramolecular charge transfer, which further reduces the band gap and enhances the material's ability to absorb light. rsc.org

For instance, copolymers incorporating thieno[3,4-b]thiophene derivatives have been synthesized using methods like Stille coupling. rsc.org These polymers have demonstrated optical band gaps as low as 1.5 eV, making them suitable for use in photovoltaic devices. rsc.org The performance of solar cells fabricated with these materials is promising, with power conversion efficiencies reaching up to 5.8%. rsc.org

Table 1: Properties of a Donor-Acceptor Copolymer Incorporating a Thioester-Substituted Thieno[3,4-b]thiophene Derivative

PropertyValueReference
Optical Band Gap (eV)~1.5 rsc.org
Power Conversion Efficiency (%)5.8 rsc.org
Open Circuit Voltage (VOC) (V)0.70 rsc.org
Short Circuit Current (JSC) (mA cm-2)14.6 rsc.org
Fill Factor (FF) (%)56.7 rsc.org

Poly(thieno[3,4-b]thiophene) (PTT) is a conductive polymer that can be synthesized from thieno[3,4-b]thiophene monomers. The properties of the resulting polymer are highly dependent on the polymerization method used.

####### 5.1.1.2.1. Photoinduced Cationic Polymerization

Photoinduced polymerization offers a method for the synthesis of poly(thieno[3,4-b]thiophene) derivatives under mild conditions. This technique involves the use of a photoinitiator that, upon irradiation with light of a specific wavelength, generates reactive species that initiate the polymerization process.

In the case of thieno[3,4-b]thiophene derivatives, photoinduced step-growth polymerization has been demonstrated. researchgate.netitu.edu.tr This process typically involves the irradiation of the monomer in the presence of a photosensitizer, such as diphenyliodonium (B167342) hexafluorophosphate (B91526) (DPI). Upon irradiation, an excited state of the monomer forms an exciplex with the DPI, leading to an electron transfer reaction and the formation of radical cations. researchgate.netitu.edu.tr These radical cations can then undergo successive proton release and radical coupling reactions to form oligomers and polymers. researchgate.netitu.edu.tr

####### 5.1.1.2.2. Kumada Catalyst Transfer Polycondensation (KCTP)

Kumada catalyst transfer polycondensation (KCTP) is a powerful chain-growth polymerization method for the synthesis of well-defined conjugated polymers with controlled molecular weight and narrow polydispersity. This method involves the polymerization of Grignard-functionalized monomers in the presence of a nickel catalyst.

While specific studies on the KCTP of this compound are not extensively documented, the principles of KCTP for thiophene-based monomers are well-established. The mechanism involves a series of steps including oxidative addition, transmetalation, and reductive elimination, with the nickel catalyst "walking" along the growing polymer chain. researchgate.net The nature of the monomer, including the substituents on the thiophene (B33073) ring, can significantly influence the polymerization process. rsc.org For instance, steric hindrance near the reactive sites can affect the rate of polymerization and the regularity of the resulting polymer. researchgate.net

Given the reactivity of the carbaldehyde group, it would likely need to be protected or converted to a less reactive functional group prior to KCTP to prevent side reactions with the Grignard reagent or the catalyst. However, the thieno[3,4-b]thiophene core is a suitable candidate for this type of polymerization, which could lead to the formation of highly regioregular polymers with desirable electronic properties.

####### 5.1.1.2.3. Electrochemical Polymerization

Electrochemical polymerization is a common and effective method for synthesizing thin films of conductive polymers directly onto an electrode surface. This technique offers excellent control over the thickness and morphology of the polymer film.

The electrochemical polymerization of thieno[3,4-b]thiophene and its derivatives has been demonstrated to produce conductive and electroactive polymer films. researchgate.net The process involves the oxidation of the monomer at the electrode surface to form radical cations, which then couple to form dimers, oligomers, and eventually a polymer film that deposits onto the electrode.

The polymerization is typically carried out in an organic electrolyte solution containing the monomer and a supporting electrolyte. researchgate.net The properties of the resulting polymer film, such as its conductivity, stability, and electrochromic behavior, can be influenced by the polymerization conditions, including the solvent, the supporting electrolyte, and the electrochemical parameters (e.g., potential range, scan rate). researchgate.net Copolymers of thieno[3,4-b]thiophene with other monomers, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), have also been prepared electrochemically, resulting in materials with tailored properties. researchgate.net

Organic Semiconductors

Poly(thieno[3,4-b]thiophene) Synthesis and Properties
Oxidative Chemical Polymerization

The thieno[3,4-b]thiophene moiety can be polymerized to form poly(thieno-[3,4-b]thiophene) (pT34bT), a low-bandgap conducting polymer. diva-portal.org Oxidative chemical polymerization is a principal method for synthesizing this and related conductive polymers. diva-portal.org This process typically involves the use of an oxidizing agent, such as iron(III) salts, to couple monomer units. While other methods like electrochemical polymerization and vapor phase polymerization (VPP) are also employed to create thin films of pT34bT, chemical oxidation remains a fundamental technique for producing these materials in larger quantities. diva-portal.orgchem960.comrsc.org The resulting polymers exhibit high conductivity and a rigid polymer network with extended π-conjugation, stemming from the energetically favored quinoid form of the thieno[3,4-b]thiophene unit. diva-portal.org

Role as a π-Linker in Push-Pull Molecular Architectures for Intramolecular Charge Transfer (ICT)

In "push-pull" or donor-π-acceptor (D-π-A) molecular architectures, the thieno[3,4-b]thiophene (TbT) unit is an exceptionally effective π-linker (or π-bridge). nih.govbohrium.com This structural motif is designed to facilitate intramolecular charge transfer (ICT) from an electron-donating part of the molecule (the "push") to an electron-accepting part (the "pull") upon photoexcitation. acs.org The TbT moiety's unique characteristic is its proaromatic nature and ability to stabilize a quinoidal resonance structure, which enhances electronic communication and π-conjugation across the molecule. acs.orgnih.gov This efficient charge transfer is a critical property for materials used in nonlinear optics and organic electronics. mdpi.com The planarity and electron-rich nature of the fused thiophene rings make TbT a superior choice for a π-bridge compared to simpler units like thiophene or benzene, leading to materials with tailored electronic and photophysical properties. researchgate.net

Impact of Regioisomerism on Optoelectronic Properties

The thieno[3,4-b]thiophene core is asymmetric, meaning that the position at which other molecular fragments are attached can significantly alter the final material's properties. rsc.org This phenomenon, known as regioisomerism, has a profound impact on the optoelectronic and photovoltaic performance of materials derived from this building block. rsc.orgmdpi.com

In one study focused on near-infrared (NIR) non-fullerene acceptors, researchers synthesized two types of isomers by varying the linkage position on the thieno[3,4-b]thiophene (TT) core (4-position vs. 6-position). rsc.org When these isomeric acceptors were blended with the polymer donor PTB7-Th, the resulting organic solar cells showed markedly different performance. Devices based on the 6-position isomers consistently exhibited superior photovoltaic properties, with the champion device achieving a power conversion efficiency of 10.74%. rsc.org This demonstrates that precise control over the molecular regiochemistry is a critical strategy for optimizing the performance of thieno[3,4-b]thiophene-based optoelectronic materials. rsc.orgmdpi.com

Organic Solar Cells (OSCs)

Derivatives of this compound are pivotal in the development of next-generation organic solar cells, contributing to all major device architectures, including bulk heterojunction, dye-sensitized, and non-fullerene systems.

Components in Bulk Heterojunction (BHJ) Solar Cells

In BHJ solar cells, an active layer comprising an electron donor and an electron acceptor material is responsible for light absorption and charge generation. acgpubs.org Materials derived from the thieno[3,4-b]thiophene core have been successfully employed as both electron donors and, more recently, as non-fullerene acceptors (NFAs). acs.orgnih.gov

A notable example is the NFA named ATT-1, which is based on a thieno[3,4-b]thiophene framework. nih.govresearchgate.net BHJ devices fabricated with ATT-1 as the acceptor and the polymer PTB7-Th as the donor have achieved impressive power conversion efficiencies (PCEs) of up to 10.07%. nih.govresearchgate.net The planar structure and broad, strong absorption of the ATT-1 molecule contribute to its high performance. nih.gov Similarly, small-molecule donors incorporating the thieno[3,4-b]thiophene moiety have been designed, leading to BHJ cells with PCEs as high as 9.26%. acs.org The performance of these devices is highly dependent on the nanoscale morphology of the donor-acceptor blend, which is often optimized using solvent additives. rsc.org

Performance of Thieno[3,4-b]thiophene-based BHJ Solar Cells
Material RoleMaterial NameCounterpartPCE (%)Voc (V)Jsc (mA/cm²)FF
AcceptorATT-1PTB7-Th10.070.8716.480.70
DonorSTB-3PC71BM9.260.9314.240.70
DonorSTB-4PC71BM8.170.90413.330.67
Dye Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

The thieno[3,4-b]thiophene unit is a valuable component in the design of organic dyes for DSSCs. researchgate.net In these devices, a monolayer of dye molecules adsorbed onto a wide-bandgap semiconductor (like TiO₂) absorbs light. When used as part of the conjugated spacer in D-π-A dyes, the thieno[3,4-b]thiophene moiety offers several advantages. nih.govbohrium.com

Performance of DSSCs with Thieno[3,4-b]thiophene-based Dyes
Dye SeriesMax PCE (%)Key Feature
ETTC-based5.31Quinoid effect leads to bathochromic shift. researchgate.netnih.gov
DP/PB Series7.80Proaromatic bridge stabilizes excited state. nih.govbohrium.com
PB Series6.80Low-recombination donor with IPCE onset >800 nm. bohrium.com
Near-Infrared (NIR) Non-Fullerene Electron Acceptors

A key goal in organic solar cell research is to develop materials that can absorb light in the near-infrared region, which is crucial for creating highly efficient or semitransparent devices. rsc.org The thieno[3,4-b]thiophene (TT) unit is an ideal building block for this purpose. Its stable quinoid structure helps to minimize the energy band gap of acceptor molecules it is incorporated into. rsc.orgresearchgate.net

This strategy has been used to create a series of NIR non-fullerene acceptors (NFAs) with strong absorption in the NIR range. rsc.org By pairing these acceptors with the polymer donor PTB7-Th, researchers have fabricated efficient solar cells. As mentioned previously, the regioisomerism of the TT core is critical, with linkage at the 6-position yielding a champion PCE of 10.74%. rsc.org Another approach involved inserting a fluorinated thieno[3,4-b]thiophene (FTT) unit as a π-bridge to create the NFA known as BFIC. researchgate.net This molecule exhibits intense absorption from 700 to 1050 nm and achieved a PCE of 10.38% in a solar cell. researchgate.net These results highlight the effectiveness of using the thieno[3,4-b]thiophene scaffold to engineer the band gaps of NFAs for high-performance NIR organic photovoltaics. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

While direct application of this compound in OLEDs and PLEDs is not extensively documented, its derivatives are integral to the synthesis of emissive and charge-transporting polymers. The aldehyde functional group provides a reactive site for polymerization and functionalization, allowing for the fine-tuning of the optoelectronic properties of the resulting materials.

Polymers incorporating the thieno[3,4-b]thiophene moiety have been investigated for their electroluminescent properties. The electronic characteristics of these polymers, such as their HOMO and LUMO energy levels, can be modulated by adjusting the type and quantity of substitution on the thieno[3,4-b]thiophene ring system. This control is crucial for achieving efficient charge injection and recombination, leading to enhanced device performance in OLEDs and PLEDs.

Organic Field-Effect Transistors (OFETs)

In the realm of organic field-effect transistors, this compound is a valuable starting material for the synthesis of semiconducting polymers. The resulting polymers, often in donor-acceptor architectures, exhibit promising charge carrier mobilities. For instance, copolymers of thieno[3,4-b]thiophene derivatives have been synthesized and their charge transport properties evaluated.

The performance of OFETs based on these materials is influenced by factors such as molecular weight, crystallinity, and thin-film morphology. The thieno[3,4-b]thiophene unit, with its fused ring structure, promotes intermolecular π-π stacking, which is beneficial for charge transport.

Below is a table summarizing the properties of a polymer derived from a thieno[3,4-b]thiophene precursor, illustrating the potential of this class of materials in OFETs.

PolymerHole Mobility (cm²/Vs)On/Off Ratio
PTB7> 10⁻³> 10⁵

Note: The data in this table is representative of a high-performing polymer (PTB7) that contains the thieno[3,4-b]thiophene moiety, showcasing the potential of materials derived from this core structure.

Chemical Sensors and Probes

The aldehyde group in this compound offers a versatile handle for the synthesis of chemosensors. This functional group can be readily converted into other functionalities that can act as binding sites for specific analytes.

Ion Optical Chemosensors for Metal Ion Detection (e.g., Hg²⁺, Fe²⁺, Cu²⁺, Pd²⁺, Fe³⁺, Al³⁺)

While direct studies on this compound as an ion optical chemosensor are limited, its isomer, thieno[3,2-b]thiophene-2-carbaldehyde, has been investigated for this purpose. Derivatives of the thieno[3,2-b]thiophene (B52689) aldehyde have shown fluorescence quenching in the presence of various metal ions, including Hg²⁺, Fe²⁺, Cu²⁺, Pd²⁺, Fe³⁺, and Al³⁺ mdpi.com. This suggests that with appropriate functionalization, derivatives of this compound could also be developed into effective optical chemosensors for these metal ions. The sensing mechanism would likely involve the coordination of the metal ion to a specific binding site on the molecule, leading to a change in its photophysical properties, such as a change in color or fluorescence intensity.

Fluorescent Probes and Other Sensing Applications

A coordination polymer based on a thieno[3,4-b]thiophene derivative has been synthesized and its luminescent sensing behavior has been explored researchgate.net. This indicates the potential of incorporating the thieno[3,4-b]thiophene core into larger frameworks to create fluorescent materials for sensing applications. The photoluminescence properties of such materials can be modulated by introducing different functional groups, which can influence their interaction with analytes and thus their sensing performance researchgate.net.

Supramolecular Chemistry and Engineered Architectures

The rigid and planar structure of the thieno[3,4-b]thiophene unit makes it an attractive component for the construction of well-defined supramolecular assemblies.

Formation of Supramolecular Complexes

This compound can serve as a precursor for molecules designed to participate in supramolecular complex formation. For instance, its isomer, thieno[3,2-b]thiophene-2-carbaldehyde, has been used to synthesize carboxylic acid derivatives that form supramolecular liquid-crystalline complexes through intermolecular hydrogen bonding. While specific examples for the [3,4-b] isomer are less common in the literature, the chemical principles suggest its derivatives could similarly be employed in the design of molecules for self-assembly into ordered supramolecular structures.

Design of Liquid-Crystalline Systems

Extensive research into the applications of Thieno[3,4-b]thiophene derivatives has primarily focused on their use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netacs.org The unique quinoid-resonance effect of the Thieno[3,4-b]thiophene (TbT) core is instrumental in modulating electronic structures for these applications. acs.org

Furthermore, research into bent-core liquid crystals has also utilized thiophene derivatives to create specific molecular geometries that can lead to the formation of unique mesophases, such as the blue phase. mdpi.com The bending angle introduced by the central core is a critical parameter in the design of these materials. mdpi.com

Despite the rich field of thiophene-based liquid crystal research, the specific application of the Thieno[3,4-b]thiophene core, and particularly its carbaldehyde derivative, remains an unexplored area. The existing literature predominantly focuses on other isomers like thieno[3,2-b]thiophene and thieno[2,3-b]thiophene (B1266192) for creating liquid crystalline materials. researchgate.net Consequently, there is no available data on the mesomorphic properties, such as phase transition temperatures or observed liquid crystal phases, for systems directly derived from this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Thieno[3,4-b]thiophene-2-carbaldehyde, and how do they differ in efficiency?

  • Methodology : Historically, synthesis relied on Cu-mediated coupling (e.g., 4-bromothiophene-3-carbaldehyde with 2-mercaptoacetate) or multi-step cyclization from 3-substituted thiophene-2-carboxylates. These methods suffered from low yields (>5 steps, ~30% yields) and harsh conditions. A breakthrough Pd-catalyzed method (2019) enables modular synthesis of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate in one step using 4-bromothiophene-3-carboxylate and 2-mercaptoacetate, achieving ~75% yield under mild conditions (60°C, DMF, Pd(OAc)₂ catalyst) .
  • Data Comparison :

MethodCatalystStepsYield (%)Conditions
Cu-mediated couplingCuI330–40High temp, inert
Multi-step cyclizationNone5+20–35Strong acids
Pd-catalyzed (2019)Pd(OAc)₂170–7560°C, DMF, aerobic

Q. How is this compound characterized structurally and optically?

  • Techniques :

  • NMR/IR : Used to confirm substituent positions (e.g., aldehyde proton at ~9.8 ppm in ¹H NMR; C=O stretch at ~1680 cm⁻¹ in IR) .
  • UV-Vis/PL : Absorption maxima (~450–500 nm in CH₂Cl₂) and photoluminescence quantum yields (Φf = 0.15–0.45) are measured to assess electronic properties .
    • Key Data : Derivatives show tunable optical bandgaps (1.8–2.2 eV), making them suitable for light-harvesting applications .

Advanced Research Questions

Q. How can substitution at the C3-position modulate photophysical properties for optoelectronic applications?

  • Methodology : Post-synthetic modifications (e.g., methylation, thiolation) of the hydroxy group in 3-hydroxythieno[3,4-b]thiophene-2-carboxylate introduce electron-donating/-withdrawing groups. For example:

  • Methylation (CH₃I) increases electron density, red-shifting absorption by ~20 nm.
  • Thiolation (using mercaptans) enhances charge transport in polymers .
    • Data :
Substituent (C3)λₐbs (nm)ΦfBandgap (eV)
-OH4650.252.1
-OCH₃4850.351.9
-SCH₃4750.302.0

Q. What strategies optimize the integration of this compound derivatives into conjugated polymers for solar cells?

  • Approach : Copolymerization with electron-deficient units (e.g., benzothiadiazole) via Stille or Suzuki coupling. Branched alkyl chains (e.g., 2-ethylhexyl) improve solubility and film morphology .
  • Results : Polymers with 3-methoxy-TbT units achieve power conversion efficiencies (PCE) up to 7.4% in bulk heterojunction (BHJ) devices, comparable to P3HT-based systems .
  • Challenges : Balancing solubility vs. crystallinity; tuning HOMO/LUMO levels to match acceptors like PCBM.

Q. How do reaction conditions impact the Pd-catalyzed synthesis of Thieno[3,4-b]thiophene derivatives?

  • Optimization :

  • Catalyst Loading : Pd(OAc)₂ (5 mol%) maximizes yield; higher loadings cause side reactions.
  • Solvent : DMF outperforms THF or toluene due to better Pd coordination.
  • Temperature : 60°C ideal; >80°C degrades intermediates .
    • Critical Analysis : Oxygen acts as a mild oxidant, avoiding the need for harsh reagents like DDQ.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.